Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride
Executive Summary
The compound 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9) is a synthetic diarylmethylamine derivative characterized by a primary amine covalently linked to both a phenyl ring and a benzofuran-2-yl moiety. In medicinal chemistry, the benzofuran scaffold serves as a critical bioisostere for indole, offering enhanced lipophilicity and metabolic stability while retaining the ability to engage in π−π stacking interactions within the hydrophobic pockets of target proteins[1],[2]. This structural motif is highly relevant in the design of Monoamine Oxidase (MAO) inhibitors and monoamine transporter modulators, making it a valuable building block for neuropharmacological drug development[3],[4].
This guide provides an authoritative breakdown of its physicochemical properties, structural rationale, and field-proven, self-validating protocols for its synthesis and in vitro evaluation.
Physicochemical Profiling
Understanding the baseline physical properties of CAS 109194-12-9 is essential for predicting its behavior in organic solvents during synthesis and its solubility in aqueous buffers during biological assays. The data below summarizes the key quantitative metrics for both the free base and the hydrochloride salt[5],[].
| Property | Value |
| Chemical Name | 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride |
| CAS Registry Number | 109194-12-9[5] |
| Molecular Formula | C₁₅H₁₃NO • HCl[5] |
| Molecular Weight | 259.73 g/mol (Salt); 223.27 g/mol (Free Base)[5] |
| Boiling Point (Free Base) | 361.7 °C at 760 mmHg[] |
| Density (Free Base) | 1.174 g/cm³[] |
| InChI Key | NMEZLAOJMVUUEP-UHFFFAOYSA-N[] |
Causality Insight: The free base of this compound is highly lipophilic and susceptible to oxidative degradation at the primary amine. Conversion to the hydrochloride salt protonates the amine, drastically reducing its nucleophilicity and susceptibility to oxidation. This salt form simultaneously enhances the aqueous solubility required for in vitro pharmacological assays[5].
Structural Rationale & Pharmacological Potential
The pharmacological utility of benzofuran-based amines stems from their structural geometry. The diarylmethylamine motif creates a bulky, V-shaped conformation. When interacting with enzymes like MAO-B, the benzofuran ring acts as a hydrophobic anchor, occupying the substrate-binding cleft, while the primary amine interacts with the FAD cofactor region[1],[7]. Similar benzofuran derivatives have been documented to induce monoamine release by interacting with SERT, DAT, and NET transporters[4].
Fig 1. Proposed mechanism of action for benzofuran-based MAO-B inhibitors.
Validated Synthetic Methodology
The synthesis of primary amines via direct reductive amination of ketones with ammonia often yields unwanted secondary and tertiary amine byproducts. To prevent over-alkylation, the following protocol isolates an oxime intermediate, locking the nitrogen in place before reduction.
Step-by-Step Synthesis Protocol
Step 1: Oxime Formation
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Reagents: Dissolve 1.0 eq of benzofuran-2-yl phenyl ketone in anhydrous ethanol. Add 1.5 eq of hydroxylamine hydrochloride (NH₂OH·HCl) and 2.0 eq of pyridine.
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Reaction: Reflux the mixture under an inert nitrogen atmosphere for 4 hours.
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Causality: Pyridine acts as both a base to liberate the free hydroxylamine and a catalyst to drive the nucleophilic attack on the carbonyl carbon.
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Workup: Concentrate the solvent in vacuo, partition between ethyl acetate and water, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the ketoxime intermediate.
Step 2: Reduction to Primary Amine
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Reagents: Dissolve the crude ketoxime in glacial acetic acid. Slowly add 4.0 eq of activated Zinc dust at 0 °C.
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Reaction: Stir at room temperature for 12 hours.
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Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active oxime spot and the appearance of a ninhydrin-positive baseline spot confirms complete conversion to the primary amine.
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Workup: Filter through Celite to remove zinc salts. Basify the filtrate with 2M NaOH (pH > 10) to liberate the free base, and extract with dichloromethane (DCM).
Step 3: Hydrochloride Salt Formation
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Reagents: Dissolve the purified free base in anhydrous diethyl ether.
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Reaction: Bubble dry HCl gas through the solution (or add 2.0M HCl in dioxane dropwise) until precipitation ceases.
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Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS 109194-12-9).
Fig 2. Step-by-step synthetic workflow for CAS 109194-12-9 via oxime reduction.
In Vitro Pharmacological Evaluation (MAO Assay)
To evaluate the biological activity of the synthesized compound, a fluorometric MAO-B inhibition assay is employed[1].
Assay Protocol
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Preparation: Prepare a 10 mM stock solution of CAS 109194-12-9 in DMSO. Dilute serially in potassium phosphate buffer (pH 7.4) to achieve final well concentrations ranging from 1 nM to 100 µM.
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Enzyme Incubation: In a 96-well black opaque plate, combine 50 µL of the test compound with 50 µL of recombinant human MAO-B enzyme (5 µg/mL). Incubate at 37 °C for 15 minutes to allow for binding equilibrium.
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Substrate Addition: Add 50 µL of kynuramine (final concentration 50 µM) to initiate the reaction. Incubate for exactly 30 minutes at 37 °C.
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Termination: Stop the reaction by adding 50 µL of 2N NaOH.
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Readout: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm).
Self-Validating System: Kynuramine is non-fluorescent, but its MAO-cleaved product (4-hydroxyquinoline) is highly fluorescent in alkaline conditions. To ensure the measured inhibition is strictly catalytic and not an optical artifact (e.g., compound auto-fluorescence), a baseline "enzyme-free" control well must be subtracted from all readings. Furthermore, a positive control well utilizing a known MAO-B inhibitor (e.g., Selegiline) must demonstrate >95% signal suppression to validate enzyme viability.
References
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Title: Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors Source: ACS Omega (via PubMed Central / NIH) URL: [Link]
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Title: Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine Source: Journal of Pharmacology and Experimental Therapeutics (via NIH) URL: [Link]
Sources
- 1. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and characterization of novel 2-aroylbenzofuran derivatives as potent and selective human monoamine oxidase B inhibitors: new tools to tackle neurodegenerative diseases [tesidottorato.depositolegale.it]
- 4. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
